Tributyltin hydroxide

CAS No.: 1067-97-6

Cat. No.: VC2217959

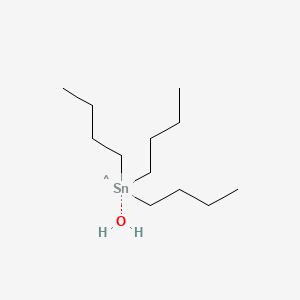

Molecular Formula: C12H28OSn

Molecular Weight: 307.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1067-97-6 |

|---|---|

| Molecular Formula | C12H28OSn |

| Molecular Weight | 307.06 g/mol |

| IUPAC Name | tributylstannanylium;hydroxide |

| Standard InChI | InChI=1S/3C4H9.H2O.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H2;/q;;;;+1/p-1 |

| Standard InChI Key | GMVHICBNQJYKSP-UHFFFAOYSA-M |

| SMILES | CCCC[Sn](CCCC)CCCC.O |

| Canonical SMILES | CCCC[Sn+](CCCC)CCCC.[OH-] |

Introduction

Physical and Chemical Properties

Tributyltin hydroxide exists as a colorless to pale yellow liquid at room temperature. The compound has a melting point of approximately 15.5°C and a boiling point ranging from 186 to 190°C at reduced pressure (5 Torr). Its molar mass is 307.06 g/mol, and it has been classified under the European Inventory of Existing Commercial Chemical Substances with the EINECS number 213-939-8 .

From a chemical reactivity perspective, tributyltin hydroxide can interact with acids to form tributyltin salts, which are frequently utilized in various chemical syntheses. This reactivity is attributed to the tin atom's ability to form stable bonds with numerous organic groups. The compound's hydroxyl group provides it with distinct chemical behavior compared to other tributyltin compounds such as tributyltin oxide or tributyltin chloride .

Applications and Historical Uses

Industrial Applications

Tributyltin hydroxide has played a significant role in various industrial applications, though many of these uses have been restricted or banned in recent years due to environmental concerns. Historically, tributyltin compounds, including the hydroxide form, have been utilized in the production of other organotin compounds that serve various industrial purposes .

Biocidal Applications

One of the most notable applications of tributyltin compounds has been as biocides, particularly in antifouling paints used on ship hulls. While tributyltin oxide has been more commonly referenced in this context, tributyltin hydroxide has also been associated with similar applications. The European Union implemented a ban on the use of tributyltin compounds as antifouling agents in 2003 due to their detrimental environmental effects .

Research Applications

Environmental Fate and Behavior

Environmental Distribution

Tributyltin compounds, including tributyltin hydroxide, can be found in various environmental compartments including water, sediment, and soil. Their distribution is influenced by their physicochemical properties and environmental conditions. Due to their lipophilic nature, these compounds tend to adsorb to suspended particles and sediments in aquatic environments .

Persistence and Degradation

Environmental persistence represents a significant concern with tributyltin compounds. The degradation of tributyltin hydroxide in natural environments occurs through various processes including photolysis, biological degradation, and chemical hydrolysis, though these processes can be relatively slow depending on environmental conditions .

Toxicological Profile

Acute Toxicity

Tributyltin compounds demonstrate significant acute toxicity in various organisms. Studies have shown that exposure to tributyltin compounds can lead to severe respiratory effects in experimental animals. For instance, inflammatory changes consisting of hyperemia and bronchitis were observed in rabbits exposed to tributyltin chloride, and histopathological changes including severe bronchitis and vascular and alveolar edema were seen in rats exposed to tributyltin bromide mixtures .

Neurotoxicity

Substantial evidence indicates that tributyltin compounds can exert neurotoxic effects. In human case studies involving exposure to related organotin compounds, symptoms included headaches, disorientation, memory impairment, and neuropsychiatric disturbances. Some cases resulted in persistent neurological effects even years after exposure . Research on the neurotoxic effects of tributyltin compounds in rat cortical neurons has helped elucidate potential mechanisms of neuronal death caused by these environmental toxins .

Endocrine Disruption

One of the most significant toxicological concerns regarding tributyltin compounds is their action as endocrine disruptors. These compounds can interfere with hormone systems in various organisms, potentially leading to reproductive and developmental abnormalities. This endocrine-disrupting activity has been a primary reason for regulatory restrictions on tributyltin compounds .

Environmental Risk Assessment

Environmental Risk Limits

Extensive research has been conducted to establish environmental risk limits for tributyltin compounds in various environmental compartments. These limits provide guidance for environmental protection and regulatory purposes. The table below presents the environmental risk limits for tributyltin in different environmental media as determined by the National Institute for Public Health and the Environment (RIVM) :

Table 6.1: Environmental Risk Limits for Tributyltin in Various Compartments

| Environmental Compartment | Limit Type | Value |

|---|---|---|

| Surface water (freshwater) | MPC (μg/L) | 0.2 × 10⁻³ |

| Surface water (saltwater) | MPC (μg/L) | 0.2 × 10⁻³ |

| Surface water (freshwater) | MAC eco (μg/L) | 1.5 × 10⁻³ |

| Surface water (saltwater) | MAC eco (μg/L) | 0.2 × 10⁻³ |

| Surface water | SRC water (μg/L) | 26 × 10⁻³ |

| Groundwater | MPC eco (μg/L) | 0.2 × 10⁻³ |

| Groundwater | SRC eco (μg/L) | 46 × 10⁻³ |

| Sediment | MPC eco (μg/kg dry weight) | 0.01 |

| Sediment | SRC eco (μg/kg dry weight) | 27 |

| Soil | MPC (mg/kg dry weight) | 2.3 × 10⁻⁶ |

| Soil | SRC (mg/kg dry weight) | 52 × 10⁻³ |

Note: MPC = Maximum Permissible Concentration; MAC = Maximum Acceptable Concentration; SRC = Serious Risk Concentration

Ecotoxicological Data

Tributyltin compounds demonstrate high toxicity to various aquatic organisms. The following table presents selected ecotoxicological data for tributyltin compounds in aquatic species :

Table 6.2: Ecotoxicological Data for Tributyltin Compounds in Aquatic Species

| Compound | Species | Taxonomic Group | Medium | Duration | Effect Endpoint | Value (μg/L) |

|---|---|---|---|---|---|---|

| TBTO | Ophioderma brevispina | Echinodermata | Saltwater | 28 d | Regeneration NOEC | 0.01 |

| TBT | Palaemonetes pugio | Crustacea | Saltwater | 21 d | Mortality NOEC | 0.033 |

| TBTO | Palaemonetes pugio | Crustacea | Saltwater | 21 d | Sloughing NOEC | 0.1 |

| TBT | Dunaliella tertiolecta | Algae | Saltwater | 18 d | Growth NOEC | 0.05 |

Note: TBTO = Tributyltin oxide; TBT = Tributyltin; NOEC = No Observed Effect Concentration

Regulatory Status and Environmental Concerns

International Regulations

Due to the significant environmental concerns associated with tributyltin compounds, numerous regulations have been implemented globally to restrict their use. The International Maritime Organization (IMO) adopted the International Convention on the Control of Harmful Anti-fouling Systems on Ships, which banned the application of tributyltin compounds in anti-fouling paints. Within the European Union, the use of tributyltin compounds as antifouling agents has been prohibited since 2003 .

Environmental Concentrations and Risk

At the concentrations found in contaminated environments, tributyltin compounds pose significant risks to aquatic ecosystems. The documented serious risk concentration (SRC) for tributyltin in soil is 0.052 mg/kg dry weight, indicating that at this concentration, harmful effects for soil organisms are expected. For groundwater, the SRC is 0.046 μg/L .

Analytical Methods and Detection

The development of sensitive and accurate analytical techniques for the detection of tributyltin compounds, including tributyltin hydroxide, remains an important research area. Researchers continuously refine methods to measure these compounds in environmental samples such as water, sediment, and tissues of aquatic organisms. These advancements facilitate improved monitoring of tributyltin contamination and assessment of its potential ecological risks .

Statistical analysis of environmental data has led to the determination of specific cut-off values for risk assessment. For example, one analysis of a combined freshwater and saltwater data set yielded a 5-percentile cut-off value of 0.00083 μg/L (with a 90% confidence interval of 0.00018-0.00248 μg/L) . These values inform regulatory decisions and environmental quality standards.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume